molecular formula C17H17N5O3S2 B13364504 6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364504
M. Wt: 403.5 g/mol
InChI Key: FQBJJZQDFQNQQU-UHFFFAOYSA-N
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Description

6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Biological Activity

6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its pharmacological effects and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C17H17N5O3S2
  • Molecular Weight : 403.5 g/mol
  • IUPAC Name : 6-(1-benzofuran-2-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the benzofuran and thiadiazole scaffolds. Compounds with these structures have been reported to exhibit a wide range of pharmacological effects:

  • Antimicrobial Activity : The 1,3,4-thiadiazole scaffold has been associated with significant antimicrobial properties. Studies indicate that derivatives of this scaffold can inhibit bacterial growth effectively against various strains .
  • Anti-inflammatory Effects : Research has demonstrated that compounds containing the thiadiazole moiety exhibit anti-inflammatory properties. For instance, certain derivatives have shown promising results in reducing inflammation in animal models .
  • Anticancer Potential : The compound's structure suggests potential activity against cancer cells. Thiadiazole derivatives have been noted for their ability to induce apoptosis in various cancer cell lines .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : A study evaluated a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles for their antimicrobial properties. Compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity : In another investigation, several substituted thiadiazoles were synthesized and tested for anti-inflammatory effects using carrageenan-induced paw edema in rats. Significant reductions in edema were observed with specific derivatives .
  • Anticancer Activity : A recent study highlighted the anticancer efficacy of 1,2,4-triazole-thiadiazole hybrids against MCF-7 and A-549 cell lines. The compounds exhibited IC50 values ranging from 2.48 μM to 7.15 μM across different cell lines .

Data Tables

Biological ActivityCompound TypeIC50 Values
AntimicrobialThiadiazole DerivativesVaries by strain
Anti-inflammatorySubstituted ThiadiazolesSignificant reduction in edema
AnticancerTriazolo-Thiadiazoles2.48 - 7.15 μM

Properties

Molecular Formula

C17H17N5O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17N5O3S2/c1-27(23,24)21-8-4-6-12(10-21)15-18-19-17-22(15)20-16(26-17)14-9-11-5-2-3-7-13(11)25-14/h2-3,5,7,9,12H,4,6,8,10H2,1H3

InChI Key

FQBJJZQDFQNQQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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